4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
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Overview
Description
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, an amino group, a tetrahydrofuran ring, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable acylating agent to introduce the 4-oxo group. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The final step involves the introduction of the butanoic acid moiety through carboxylation reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid can be compared with similar compounds such as:
- 4-[(4-Methoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
- 4-[(4-Propoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the ethoxy group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C16H21NO5/c1-2-21-12-7-5-11(6-8-12)17-16(20)13(10-15(18)19)14-4-3-9-22-14/h5-8,13-14H,2-4,9-10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
NUOVTMVEJZEPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)C2CCCO2 |
Origin of Product |
United States |
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